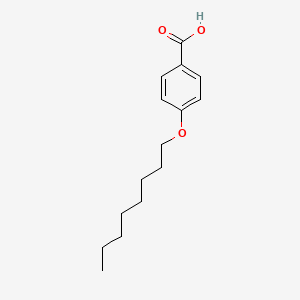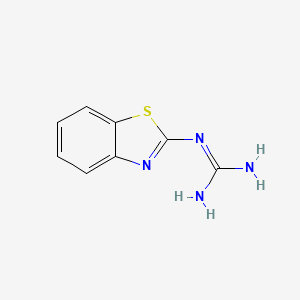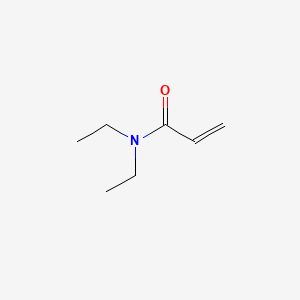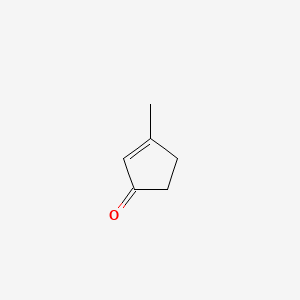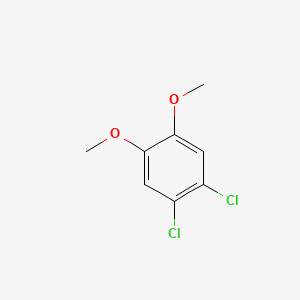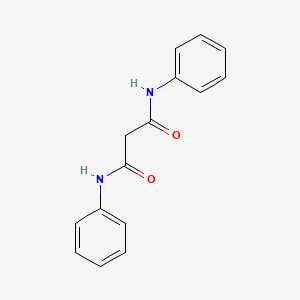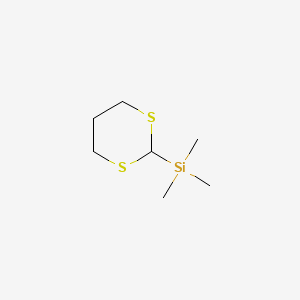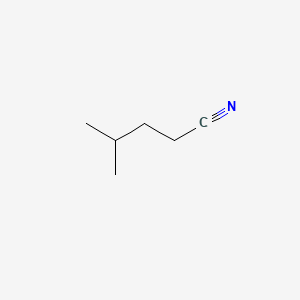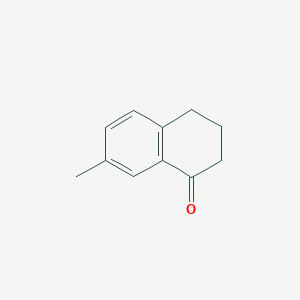
7-甲基-1-四氢萘酮
描述
7-Methyl-1-tetralone is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Methyl-1-tetralone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Methyl-1-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
以下是7-甲基-1-四氢萘酮在科学研究应用中的全面分析:
有机化合物合成
7-甲基-1-四氢萘酮被用作合成各种有机化合物的起始原料。 它已被用于合成2,7-二甲氧基-1-四氢萘酮、3a,4,5,6-四氢琥珀酰亚胺[3,4- b ]苊-10-酮和13 H -苯并[6-7]吲哚[3,2- c ]喹啉的取代衍生物 .
药物应用
四氢萘酮骨架是一种多功能结构,存在于许多药物中。 7-甲基-1-四氢萘酮可以作为具有不同药理活性的药物的前体 .
农用化学品
在农用化学品行业,7-甲基-1-四氢萘酮用于开发保护作物免受病虫害的产品 .
兽药
阿片类镇痛药合成
7-甲基-1-四氢萘酮是阿片类镇痛药(-)-地佐辛的必需中间体。 已开发出一种连续流动策略,用于其高效且高产的合成 .
抗肿瘤作用
研究表明7-甲氧基-1-四氢萘酮 (MT)可能具有抗肿瘤作用。 它被认为是野生Juglansshurica皮革中具有强大抗癌特性的有效成分之一 .
安全和危害
作用机制
Target of Action
It is known to be an important intermediate in the synthesis of the opioid analgesic drug (-)-dezocine .
Mode of Action
It is known to play a crucial role in the synthesis of (-)-dezocine, an opioid analgesic drug . The synthesis involves a multi-step continuous-flow strategy, which presents significant advantages over traditional batch operation, including dramatically reduced reaction time and highly improved reaction efficiency .
Biochemical Pathways
The biochemical pathways involving 7-Methyl-1-tetralone are primarily related to the synthesis of (-)-dezocine . Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-tetralone .
Pharmacokinetics
The continuous-flow synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine, has been reported to provide the desired product in an overall yield of up to 766% with 99% purity . This suggests a high level of bioavailability.
Result of Action
7-Methyl-1-tetralone has been reported to induce apoptosis, suppress cell proliferation and migration in hepatocellular carcinoma cells . It significantly suppressed the cell proliferative and migratory potentials of HepG2 cells, and induced HepG2 cell apoptosis . The treatment caused a suppression on c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2)/MMP9 protein levels in HepG2 cells .
Action Environment
The continuous-flow synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine, has been reported to present significant advantages over traditional batch operation, including dramatically reduced reaction time and highly improved reaction efficiency . This suggests that the synthesis process can be optimized under certain environmental conditions.
生化分析
Biochemical Properties
7-Methyl-1-tetralone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. These interactions often involve the oxidation of 7-Methyl-1-tetralone, leading to the formation of hydroxylated metabolites . Additionally, 7-Methyl-1-tetralone can act as an intermediate in the synthesis of other biologically active compounds, such as sesquiterpenes, which have antimicrobial and anti-inflammatory properties .
Cellular Effects
7-Methyl-1-tetralone has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocellular carcinoma cells, 7-Methyl-1-tetralone has been found to suppress cell proliferation and migration by regulating the expression of proteins such as c-Met, phosphorylated AKT, and nuclear factor kappa B . This compound also induces apoptosis in these cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of 7-Methyl-1-tetralone involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, 7-Methyl-1-tetralone inhibits the activity of matrix metallopeptidase 2 and matrix metallopeptidase 9, which are involved in the degradation of the extracellular matrix . This inhibition is crucial for its anti-cancer properties, as it prevents the invasion and migration of cancer cells. Additionally, 7-Methyl-1-tetralone can modulate gene expression by affecting transcription factors such as nuclear factor kappa B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-1-tetralone have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that 7-Methyl-1-tetralone can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 7-Methyl-1-tetralone vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve significant anti-cancer effects without causing toxicity. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
7-Methyl-1-tetralone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 7-Methyl-1-tetralone is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside the cells, 7-Methyl-1-tetralone can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 7-Methyl-1-tetralone is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . This localization is essential for its role in regulating cellular processes and exerting its biological effects.
属性
IUPAC Name |
7-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYZZBVIWUXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066747 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22009-37-6 | |
| Record name | 7-Methyl-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22009-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyltetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022009376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-7-methylnaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLTETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6W8PW7VP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 7-Methyl-1-tetralone described in the research?
A1: The research highlights a novel synthesis route for 4-Isopropyl-7-methyl-1-tetralone (also known as 7-Methyl-1-tetralone with an isopropyl substituent at the 4 position) [, ]. This method involves the oxidation of p, αββ-tetramethylstyrene with manganese(III) acetate, leading to the formation of a γ-aryl-γ-lactone intermediate. Subsequent treatment with polyphosphoric acid results in a unique reductive cyclization, yielding the final 4-Isopropyl-7-methyl-1-tetralone compound [, ]. This specific synthetic route demonstrates an interesting application of manganese(III) acetate and highlights an unusual reductive cyclization mechanism.
Q2: What are the potential applications of this research in organic chemistry?
A2: The synthesis of 4-Isopropyl-7-methyl-1-tetralone utilizes readily available starting materials and reagents, making it a potentially valuable method for organic synthesis []. Additionally, the reductive cyclization step employed in this synthesis could inspire the development of new synthetic strategies for other cyclic compounds. Further research exploring the scope and limitations of this reaction, such as the impact of different substituents on the starting styrene derivative, would be beneficial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)



